This compound belongs to the class of oximes, characterized by the functional group R1R2C=NOH. It is specifically classified under organic compounds due to its carbon-based structure and presence of functional groups such as aldehydes and oximes.
The synthesis of 4-isobutylbenzaldehyde oxime typically involves a two-step process:
The molecular formula for 4-isobutylbenzaldehyde oxime is . Its structure features:
4-Isobutylbenzaldehyde oxime can participate in various chemical reactions:
The stability of the oxime can vary based on environmental conditions (e.g., pH, temperature), influencing its reactivity in subsequent reactions.
The mechanism for the formation of 4-isobutylbenzaldehyde oxime involves:
This mechanism is typical for oxime formation and illustrates fundamental organic reaction pathways involving carbonyl compounds.
4-Isobutylbenzaldehyde oxime finds applications primarily in:
The versatility and reactivity of this compound make it a valuable asset in synthetic organic chemistry and industrial applications.
4-Isobutylbenzaldehyde oxime (chemical formula: $\ce{C11H15NO}$; molecular weight: 177.24 g/mol) belongs to the class of aromatic oximes characterized by the $\ce{R1R2C=NOH}$ functional group. Its structure features a benzene ring para-substituted with an isobutyl group ($\ce{-CH2CH(CH3)2}$) and an oxime moiety ($\ce{-CH=NOH}$) at the formyl position [1] [5]. The isobutyl chain confers enhanced lipophilicity (predicted LogP = 2.70) relative to simpler alkyl or hydroxy-substituted analogs, influencing membrane permeability and target engagement [5] [6].
This compound occupies a distinctive niche within bioactive oxime derivatives due to its balanced hydrophobic-hydrophilic properties. Unlike polyhydroxybenzaldehyde oximes (e.g., trihydroxy-substituted analogs), which exhibit potent antioxidant and aldose reductase inhibitory activities , or O-benzyl oximes designed for kinase inhibition [4] , 4-isobutylbenzaldehyde oxime leverages steric bulk for selective biological interactions. Its isobutyl substitution mirrors pharmacophores in non-oxime antibacterial dihydropyrimidines, where 4-isopropyl and 4-tert-butyl analogs demonstrated enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) [2].
Property | Value/Description | |
---|---|---|
IUPAC Name | N-[[4-(2-methylpropyl)phenyl]methylidene]hydroxylamine | |
Canonical SMILES | CC(C)CC1=CC=C(C=C1)C=NO | |
Topological Polar Surface Area | 32.6 Ų | |
Hydrogen Bond Donors | 1 (oxime -OH) | |
Hydrogen Bond Acceptors | 2 (oxime N, O) | |
Rotatable Bonds | 3 | |
Predicted LogP | 2.70 | [1] [5] |
Despite its straightforward synthesis—typically via nucleophilic addition of hydroxylamine to 4-isobutylbenzaldehyde under mild conditions [5] [6]—critical knowledge gaps limit the exploitation of this compound:
Antibiotic resistance necessitates urgent development of novel pharmacophores. Methicillin-resistant Staphylococcus aureus (MRSA) alone caused >100,000 global fatalities in 2019 [2], with resistance mechanisms rendering conventional therapies (e.g., carbenicillin, erythromycin) increasingly ineffective. For example:
4-Isobutylbenzaldehyde oxime represents a strategic candidate for novel inhibitor development due to:
Compound Class | Example | MIC vs. S. aureus (µg/mL) | Key Limitations | |
---|---|---|---|---|
Dihydropyrimidines | 6r (4-isopropyl) | 8 (all strains) | Mammalian cytotoxicity | |
Carbapenems | Meropenem | 0.25–4 (variable) | Resistance development | |
Glycopeptides | Vancomycin | 2 (all strains) | Nephrotoxicity, resistance | |
Oxime derivatives | 4-Isobutylbenzaldehyde oxime | Data gap | Mechanism unknown | [2] [4] |
Conclusions and Research Trajectories:4-Isobutylbenzaldehyde oxime bridges aromatic hydrocarbon bioactivity and oxime therapeutic versatility. Filling its mechanistic, metabolic, and SAR knowledge gaps is imperative for advancing novel antibacterial agents. Priority research should include:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: